Propanedinitrile, [(4-methylphenyl)hydrazono]-
CAS No.: 40257-94-1
Cat. No.: VC21337202
Molecular Formula: C10H8N4
Molecular Weight: 184.2 g/mol
* For research use only. Not for human or veterinary use.
![Propanedinitrile, [(4-methylphenyl)hydrazono]- - 40257-94-1](/images/no_structure.jpg)
Specification
CAS No. | 40257-94-1 |
---|---|
Molecular Formula | C10H8N4 |
Molecular Weight | 184.2 g/mol |
IUPAC Name | 2-[(4-methylphenyl)hydrazinylidene]propanedinitrile |
Standard InChI | InChI=1S/C10H8N4/c1-8-2-4-9(5-3-8)13-14-10(6-11)7-12/h2-5,13H,1H3 |
Standard InChI Key | QWXZCLDAHBYABA-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NN=C(C#N)C#N |
Canonical SMILES | CC1=CC=C(C=C1)NN=C(C#N)C#N |
Introduction
Chemical Identity and Structure
Propanedinitrile, [(4-methylphenyl)hydrazono]- is characterized by a hydrazone linkage connecting a 4-methylphenyl group to a malononitrile (propanedinitrile) moiety. This structure combines the chemical versatility of both the hydrazone functional group and cyano groups, contributing to its potential utility in organic chemistry.
Basic Identification Data
The compound is unambiguously identified through several chemical identifiers:
Property | Value |
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CAS Registry Number | 40257-94-1 |
PubChem CID | 817970 |
Molecular Formula | C10H8N4 |
Molecular Weight | 184.20 g/mol |
IUPAC Name | 2-[(4-methylphenyl)hydrazinylidene]propanedinitrile |
InChIKey | QWXZCLDAHBYABA-UHFFFAOYSA-N |
DSSTox Substance ID | DTXSID00355885 |
The compound is also known by several synonyms including 2-[(4-methylphenyl)hydrazono]malononitrile, [2-(4-Methylphenyl)hydrazono]propanedinitrile, 4-tolyl-hydrazonomalononitrile, and p-tolylcarbonohydrazonoyl dicyanide .
Structural Characteristics
The molecular structure features a 4-methylphenyl group attached to a hydrazone moiety (-N-N=C-), which connects to a propanedinitrile fragment containing two cyano groups. This specific arrangement of functional groups creates a conjugated system that influences the compound's electronic properties and reactivity patterns. The crystallographic data available in the Cambridge Structural Database (CCDC Number 766853) provides detailed insight into the compound's three-dimensional structure and packing arrangements in the solid state .
Physical and Chemical Properties
Physical Properties
The physical properties of Propanedinitrile, [(4-methylphenyl)hydrazono]- have been both experimentally determined and computationally predicted:
These properties provide valuable information for predicting the compound's behavior in various chemical environments, its solubility characteristics, and potential interactions with biological systems.
Chemical Reactivity
The chemical reactivity of Propanedinitrile, [(4-methylphenyl)hydrazono]- is primarily determined by its functional groups:
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The hydrazone group (-N-N=C-) can participate in numerous reactions:
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Hydrolysis (yielding 4-methylphenylhydrazine and malononitrile derivatives)
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Nucleophilic addition at the C=N bond
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Coordination with metal ions through the nitrogen atoms
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Isomerization between E/Z configurations
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The nitrile groups (-C≡N) exhibit characteristic reactivity:
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Hydrolysis to amides or carboxylic acids
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Reduction to primary amines
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Nucleophilic addition reactions
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Cycloaddition reactions to form heterocyclic compounds
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The conjugated nature of the molecule also makes it susceptible to both electrophilic and nucleophilic attack at various positions, depending on reaction conditions.
Synthesis and Preparation Methods
Proposed Synthesis Methodology
Based on analogous reactions documented for related compounds, a viable synthetic route would involve:
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Preparation or commercial acquisition of 4-methylphenylhydrazine (p-tolylhydrazine)
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Condensation reaction with malononitrile:
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Reaction media: Ethanol or methanol with catalytic amounts of acid
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Temperature: Reflux conditions (78-80°C for ethanol)
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Time: 1-3 hours until completion (monitored by TLC)
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Product isolation by filtration and purification by recrystallization
This synthesis route is supported by evidence from reactions of similar compounds, as seen in the preparation of bis-dienamide derivatives where enaminones react with malononitrile in ethanolic piperidine under reflux conditions .
Reaction Mechanism
The reaction mechanism likely proceeds through:
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Nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbon of malononitrile
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Formation of an intermediate addition product
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Elimination of water to form the hydrazone bond
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Possible rearrangement to achieve the most stable configuration
These mechanistic steps align with documented reactions for malononitrile with various nitrogen nucleophiles .
Spectroscopic Characterization
NMR Spectroscopy
The 13C NMR spectral data for Propanedinitrile, [(4-methylphenyl)hydrazono]- is available through PubChem . The spectrum would show characteristic signals for:
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The methyl carbon (approximately 20-25 ppm)
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Aromatic carbons (120-140 ppm)
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Carbon atoms adjacent to the nitrogen atoms (140-160 ppm)
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Nitrile carbons (110-120 ppm)
These spectral data are essential for structural confirmation and purity assessment.
Crystal Structure Analysis
The crystal structure of Propanedinitrile, [(4-methylphenyl)hydrazono]- has been determined and is recorded in the Cambridge Structural Database (CCDC Number 766853) . This crystallographic data provides valuable information about:
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Bond lengths and angles within the molecule
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Molecular conformation in the solid state
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Intermolecular interactions (hydrogen bonding, π-π stacking)
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Crystal packing arrangements
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Space group and unit cell parameters
These structural details are crucial for understanding the compound's three-dimensional architecture and potential intermolecular interactions in various applications.
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of Propanedinitrile, [(4-methylphenyl)hydrazono]- have been documented, allowing for structure-property relationship analyses:
Effect of Substituents
The substitution pattern on the phenyl ring significantly influences the compound's properties:
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Electronic Effects: Electron-donating groups (methyl, methoxy) versus electron-withdrawing groups (nitro, halogens) affect the electronic density distribution throughout the conjugated system.
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Steric Effects: Ortho substituents (as in the dibromo and dichloro derivatives) can impact the conformation of the molecule and alter the planarity of the system.
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Physicochemical Properties: Different substituents modify properties such as solubility, lipophilicity, and acidity/basicity of the N-H group.
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Reactivity: The nature of substituents influences the reactivity patterns of both the hydrazone linkage and the nitrile groups.
Future Research Directions
Several promising avenues for future research on Propanedinitrile, [(4-methylphenyl)hydrazono]- include:
Synthetic Methodology Development
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Optimization of synthetic routes to improve yield and purity
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Development of green chemistry approaches using environmentally friendly solvents and catalysts
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Exploration of one-pot synthetic methods for efficient production
Structure-Property Relationship Studies
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Systematic modification of the aromatic substituents to tune electronic and physical properties
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Investigation of isomerization behavior and its impact on properties
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Computational studies to predict properties and reactivity patterns
Application-Oriented Research
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Evaluation of potential biological activities through in vitro and in silico screening
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Assessment of optical and electronic properties for materials science applications
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Exploration as a building block in supramolecular chemistry and crystal engineering
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